Ethyl Difluorothioacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

1. Environmental Fate of Fluorinated Compounds

Fluorinated compounds, such as perfluorochemicals (PFCs), are widely used in industrial applications due to their unique properties like hydrophobicity and thermal stability. Research has focused on understanding their environmental persistence, toxicity, and the potential for bioaccumulation. For instance, studies have investigated the occurrence, sources, and biotransformation of PFC precursors in environmental systems, highlighting concerns about their environmental and health impacts (Zhang et al., 2020).

2. Advances in Fluorinated Organic Synthesis

Research in organic chemistry has explored the synthesis of fluorinated compounds due to their importance in pharmaceuticals and agrochemicals. For example, a study demonstrated the fluorination of 1,3-dicarbonyl compounds using aqueous hydrofluoric acid, providing a convenient method for introducing fluorine atoms into organic molecules (Kitamura et al., 2011).

3. Biodegradation of Fluorinated Pesticides

The environmental fate of fluorinated pesticides, such as Sulfluramid (containing N-ethyl perfluorooctane sulfonamide, EtFOSA), has been studied to assess their degradation and transformation products in soil and plants. This research is crucial for understanding the impact of such substances on agriculture and the environment (Zabaleta et al., 2018).

4. Development of Fluorinated Electrolytes for Batteries

Fluorinated compounds have found applications in energy storage technologies. A study investigated the use of fluorinated carbonate electrolytes to enhance the performance of lithium/sulfur batteries, demonstrating the potential of fluorinated solvents in improving battery efficiency and stability (Lu et al., 2015).

Safety and Hazards

Ethyl Difluorothioacetate is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is recommended to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, use it only outdoors or in a well-ventilated area, keep it away from heat/sparks/open flames/hot surfaces, and wear protective gloves/protective clothing/eye protection/face protection .

作用機序

Target of Action

Ethyl Difluorothioacetate is a biochemical used in proteomics research

Pharmacokinetics

Pharmacokinetics involves the study of how a compound is absorbed, distributed, metabolized, and excreted (ADME) by the body The ADME properties of a compound can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action

特性

IUPAC Name |

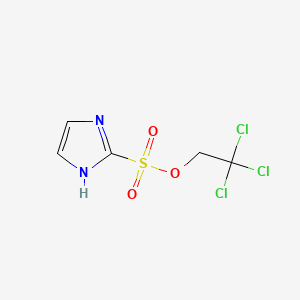

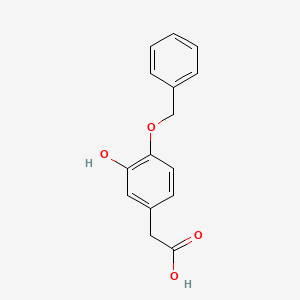

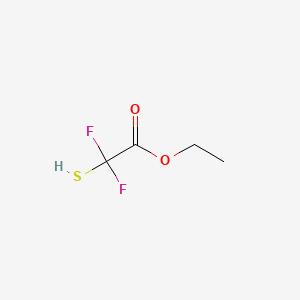

ethyl 2,2-difluoro-2-sulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O2S/c1-2-8-3(7)4(5,6)9/h9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLQSFIWPSUAAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)(F)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652576 |

Source

|

| Record name | Ethyl difluoro(sulfanyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1076198-05-4 |

Source

|

| Record name | Ethyl 2,2-difluoro-2-mercaptoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl difluoro(sulfanyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。